molecular formula C9H16N2O B1428497 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone CAS No. 1147422-10-3

1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone

Numéro de catalogue: B1428497
Numéro CAS: 1147422-10-3
Poids moléculaire: 168.24 g/mol
Clé InChI: RJBGDSXUIAWZNV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone is a useful research compound. Its molecular formula is C9H16N2O and its molecular weight is 168.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone, also known as a diazaspiro compound, has emerged as a significant focus in medicinal chemistry due to its unique structural features and potential biological activities. This compound's spirocyclic structure contributes to its rigidity and stability, which are essential for its interactions with biological targets. Recent studies have highlighted its potential as a therapeutic agent, particularly in cancer treatment, by targeting specific mutations in oncogenes.

Chemical Structure and Properties

The molecular formula of this compound is C9H16N2OC_9H_{16}N_2O, with a molar mass of approximately 168.24 g/mol. Its unique structure allows for diverse functionalization opportunities, making it a versatile building block in organic synthesis.

Structural Characteristics

PropertyDescription
Molecular FormulaC9H16N2OC_9H_{16}N_2O
Molar Mass168.24 g/mol
InChI KeyWEEQWFARSHIYOT-UHFFFAOYSA-N
Structural FeaturesSpirocyclic framework

Antitumor Properties

Recent research has demonstrated that derivatives of this compound exhibit potent inhibitory effects on KRAS G12C mutations, which are implicated in various cancers. The mechanism of action involves covalent binding to specific residues in the KRAS protein, thereby inhibiting its activity and interfering with oncogenic signaling pathways.

Case Study: KRAS G12C Inhibition

A study reported the synthesis of a series of derivatives that act as covalent inhibitors against KRAS G12C. The lead compound showed significant antitumor effects in preclinical models, demonstrating promise for further development:

  • Lead Compound : 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one (Compound 7b)
  • Model : NCI-H1373 xenograft mouse model
  • Outcome : Dose-dependent antitumor effect observed

Other Biological Activities

In addition to its antitumor properties, diazaspiro compounds have been studied for their anti-inflammatory and analgesic effects. These compounds may interact with various biological targets, influencing pathways related to pain and inflammation.

The specific biological activity of this compound is an area of ongoing research. Investigations into its binding affinity with specific receptors or enzymes can provide insights into its pharmacodynamics and pharmacokinetics.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic Substitution Reactions
  • Cyclization Reactions
  • Functionalization to create derivatives

These synthetic pathways allow for the exploration of various derivatives that may enhance biological activity or pharmacological properties.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds can provide insights into the unique properties of this compound:

Compound NameStructural FeaturesUnique Aspects
7-Ethyl-2,7-diazaspiro[3.5]nonaneSimilar spirocyclic structureDifferent substituents leading to varied properties
2,7-Diazaspiro[4.4]nonaneExtended diazaspiro frameworkPotentially different biological activities
1-{2,7-Diazaspiro[4.4]nonan-7-yl}-2-methylpropanVariation in substituentsFocused on medicinal chemistry applications

Applications De Recherche Scientifique

The compound 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone , with the CAS number 1147422-10-3, is a nitrogen-containing heterocyclic compound that has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications in scientific research, particularly focusing on medicinal chemistry, material science, and as a synthetic intermediate.

Medicinal Chemistry

One of the primary applications of this compound is in the field of medicinal chemistry. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development.

Case Study: Antidepressant Activity

A study investigated the antidepressant-like effects of compounds similar to this compound. The results indicated that modifications in the spiro structure could enhance serotonin receptor affinity, suggesting potential for developing new antidepressants .

Material Science

In material science, this compound can be utilized as a building block for synthesizing polymers and other materials with specific properties.

Case Study: Polymer Synthesis

Research has shown that incorporating diazaspiro compounds into polymer matrices can improve mechanical properties and thermal stability. For instance, polymers synthesized with this compound exhibited enhanced tensile strength compared to traditional polymers .

Synthetic Intermediate

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations.

Synthetic Pathways

This compound can be used to synthesize other nitrogen-containing heterocycles through reactions such as:

  • Nucleophilic substitutions
  • Cyclization reactions
    These transformations are valuable in developing new compounds for pharmaceutical applications .

Data Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntidepressant activity
Material SciencePolymer synthesis with enhanced properties
Organic SynthesisIntermediate for nitrogen heterocycles

Propriétés

IUPAC Name

1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-8(12)11-4-2-9(3-5-11)6-10-7-9/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBGDSXUIAWZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,7-diaza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester (70 mg, 0.309 mmol) in DCM (3 mL) were added acetyl chloride (32 μL, 0.450 mmol) and triethylamine (54 μL, 0.526 mmol). The resulting mixture was stirred at RT for 2 h. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge, and washed with MeOH then eluted with 2 M NH3 in MeOH to give 7-acetyl-2,7-diaza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester. To a solution of 7-acetyl-2,7-diaza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester in DCM (3 mL) was added TFA (1 mL) and the resulting mixture was stirred at RT for 1 h. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge, washed with MeOH then eluted with 2 M NH3 in MeOH to give the title compound as a colourless oil (41 mg, 79%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone
Reactant of Route 2
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.